molecular formula C7H14O2 B136172 (R)-4-Hydroxy-2-heptanone CAS No. 143004-06-2

(R)-4-Hydroxy-2-heptanone

Cat. No. B136172
M. Wt: 130.18 g/mol
InChI Key: QSJHFVISBQRPRU-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-Hydroxy-2-heptanone is a chiral molecule that belongs to the class of ketones. It is also known as R-HHPA and has a molecular formula of C7H14O2. This molecule has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of (R)-4-Hydroxy-2-heptanone is not fully understood. However, it has been suggested that it may act as an inhibitor of enzymes involved in various metabolic pathways. It has also been suggested that (R)-4-Hydroxy-2-heptanone may interact with cell membrane receptors, leading to changes in cellular signaling pathways.

Biochemical And Physiological Effects

Studies have shown that (R)-4-Hydroxy-2-heptanone has various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and antioxidant properties. In addition, (R)-4-Hydroxy-2-heptanone has been shown to modulate glucose metabolism and lipid metabolism. It has also been suggested that (R)-4-Hydroxy-2-heptanone may have potential neuroprotective effects.

Advantages And Limitations For Lab Experiments

The advantages of using (R)-4-Hydroxy-2-heptanone in lab experiments include its chiral nature, its ease of synthesis, and its potential applications in various fields. However, there are also some limitations to using (R)-4-Hydroxy-2-heptanone in lab experiments. One of the limitations is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of (R)-4-Hydroxy-2-heptanone. One direction is the further investigation of its potential applications in the field of organic synthesis. Another direction is the study of its potential use as a therapeutic agent for various diseases, such as diabetes and neurodegenerative diseases. In addition, the study of the mechanism of action of (R)-4-Hydroxy-2-heptanone and its interactions with cellular pathways is an important area for future research.

Synthesis Methods

(R)-4-Hydroxy-2-heptanone can be synthesized through various methods. One of the commonly used methods is the asymmetric reduction of 4-keto-2-heptanone using chiral catalysts. This method yields the enantiomerically pure (R)-4-Hydroxy-2-heptanone. Another method involves the enzymatic resolution of racemic 4-Hydroxy-2-heptanone using lipase. This method also yields the enantiomerically pure (R)-4-Hydroxy-2-heptanone.

Scientific Research Applications

(R)-4-Hydroxy-2-heptanone has been extensively studied for its potential applications in various fields. In the field of food science, it is used as a flavoring agent due to its pleasant odor. It is also used in the synthesis of chiral pharmaceuticals and agrochemicals. In addition, (R)-4-Hydroxy-2-heptanone has been studied for its potential use as a chiral building block in organic synthesis.

properties

CAS RN

143004-06-2

Product Name

(R)-4-Hydroxy-2-heptanone

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(4R)-4-hydroxyheptan-2-one

InChI

InChI=1S/C7H14O2/c1-3-4-7(9)5-6(2)8/h7,9H,3-5H2,1-2H3/t7-/m1/s1

InChI Key

QSJHFVISBQRPRU-SSDOTTSWSA-N

Isomeric SMILES

CCC[C@H](CC(=O)C)O

SMILES

CCCC(CC(=O)C)O

Canonical SMILES

CCCC(CC(=O)C)O

synonyms

2-Heptanone, 4-hydroxy-, (4R)- (9CI)

Origin of Product

United States

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